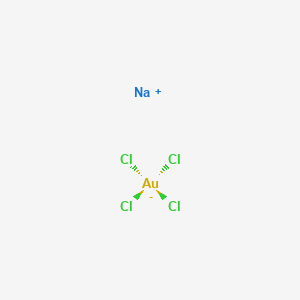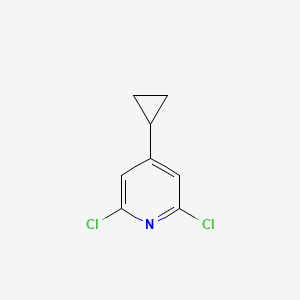![molecular formula C9H10Cl2N2O3 B8802725 3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL CAS No. 62780-67-0](/img/structure/B8802725.png)
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL
Vue d'ensemble
Description
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and nitro groups attached to a phenyl ring, which is further connected to an amino group and a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL typically involves the nitration of a dichlorophenyl compound followed by amination and subsequent reaction with a propanol derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and dichloro groups can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-2-OL: Similar structure with a different position of the hydroxyl group.
4,5-DICHLORO-2-NITROANILINE: Lacks the propanol chain but shares the dichloro and nitro groups.
2-NITRO-4,5-DICHLOROPHENOL: Contains a phenol group instead of an amino group
Uniqueness
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
62780-67-0 |
|---|---|
Formule moléculaire |
C9H10Cl2N2O3 |
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
3-(4,5-dichloro-2-nitroanilino)propan-1-ol |
InChI |
InChI=1S/C9H10Cl2N2O3/c10-6-4-8(12-2-1-3-14)9(13(15)16)5-7(6)11/h4-5,12,14H,1-3H2 |
Clé InChI |
UDXBXNMUCAZWPI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NCCCO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]sulfonyl]-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B8802715.png)

![2-amino-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purin-6-one](/img/structure/B8802741.png)

